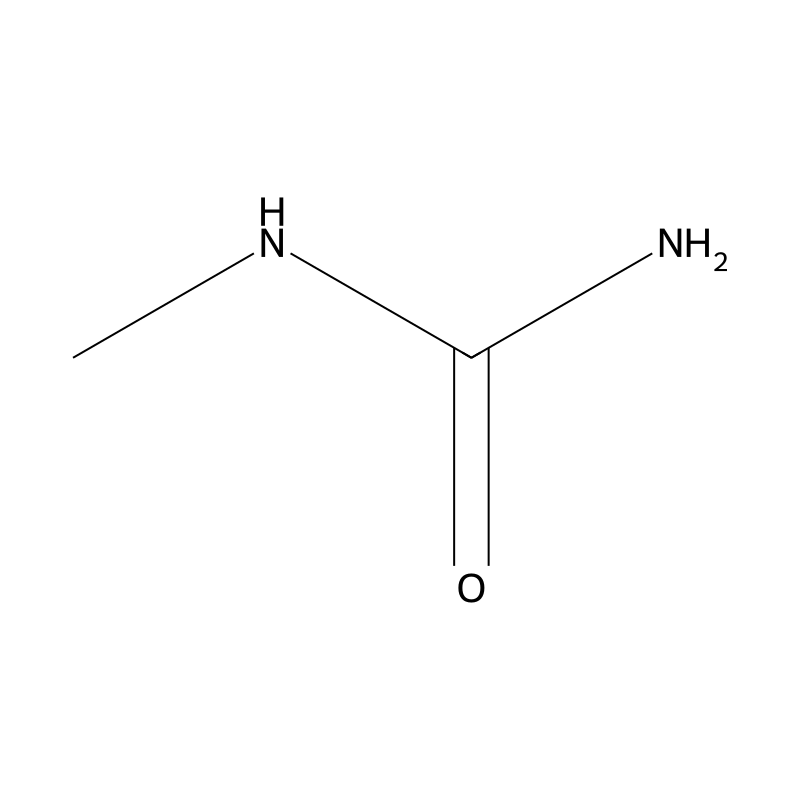Methylurea

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Important Note
It is crucial to remember that Methylurea (also known as N-Methylurea) has significant safety concerns. It is classified as a carcinogen by the International Agency for Research on Cancer (IARC) [IARC source: ]. Due to its hazardous nature, research involving Methylurea is highly regulated and should only be conducted by trained professionals in controlled laboratory settings with appropriate safety protocols in place.
Model System for Cancer Research:
Methylurea has been historically used as a model system to study cancer development in laboratory animals. Due to its ability to induce tumor formation, researchers have employed it to investigate various aspects of cancer, including:
- Carcinogenesis: Understanding the process of how healthy cells transform into cancerous cells [source: ]
- Tumor biology: Studying the characteristics and behavior of tumors [source: ]
- Testing potential cancer therapies: Evaluating the effectiveness of new drugs and treatment approaches [source]
Research on the mechanisms of action:
While the use of Methylurea in direct cancer treatment is not pursued due to its safety concerns, research is ongoing to understand its mechanisms of action at the cellular and molecular level. This knowledge could contribute to the development of safer and more targeted cancer therapies in the future.
Other potential applications:
Beyond cancer research, Methylurea has been explored in other scientific areas, such as:
Methylurea, chemically known as N-methylurea, is a derivative of urea where one of the nitrogen atoms is substituted with a methyl group. Its molecular formula is and it has a molecular weight of approximately 74.08 g/mol. Methylurea exists as a white crystalline solid at room temperature and is soluble in water, making it useful in various chemical processes and applications. The compound is recognized for its role in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals .
- Formation of Imidazolinones: Methylurea reacts with acyloins to produce 4-imidazolin-2-ones, similar to reactions involving urea .
- Nitrosation: Methylurea can undergo nitrosation, forming N-nitroso-N-methylurea, which is a potent alkylating agent. This reaction can be modeled through a series of kinetic steps that outline the mechanism of nitrosation .
- Reactivity with Benzil: In acidic conditions, methylurea reacts with benzil to yield bicyclic products, showcasing its ability to form complex structures .
Methylurea exhibits biological activities that are significant in toxicology and pharmacology. Notably:
- Alkylating Agent: N-nitroso-N-methylurea is recognized for its carcinogenic properties, functioning as a direct alkylating agent that modifies DNA and may lead to mutations .
- Toxicity: Exposure to methylurea can result in skin irritation and systemic effects due to absorption. It has been shown to cause gastrointestinal distress and skin inflammation upon contact .
Methylurea can be synthesized through various methods:
- Direct Methylation of Urea: The most common method involves the methylation of urea using methyl iodide or dimethyl sulfate under basic conditions.
- Reactions with Isocyanates: Another method includes reacting urea with isocyanates, leading to the formation of methylurea alongside other byproducts.
- Nitrosation of Urea: The nitrosation process also yields N-nitroso derivatives from methylurea, which can further decompose into other useful compounds .
Methylurea finds applications across multiple fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs.
- Agriculture: Used in the formulation of fertilizers and pesticides due to its nitrogen content.
- Chemical Industry: Acts as a reagent in organic synthesis and polymer production.
Research on interaction studies involving methylurea focuses on its reactivity with biological macromolecules:
- DNA Interaction: Studies have shown that N-nitroso-N-methylurea interacts with DNA, causing alkylation that may lead to mutagenesis.
- Enzyme Inhibition: Methylurea's derivatives have been investigated for their potential to inhibit specific enzymes involved in metabolic pathways.
Methylurea shares structural similarities with several related compounds. Here’s a comparison highlighting its uniqueness:
| Compound | Structure | Unique Features |
|---|---|---|
| Urea | Parent compound; lacks methyl substitution | |
| Dimethylurea | Two methyl groups; increased steric hindrance | |
| N-Nitroso-N-methylurea | Carcinogenic properties; direct alkylating agent | |
| Ethylurea | Ethyl group substitution; different reactivity profile |
Methylurea's unique position lies in its balance between reactivity as an alkylating agent and its utility in organic synthesis without the more pronounced toxicity associated with its nitrosated form.








